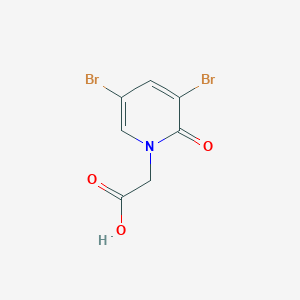
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Descripción general
Descripción
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid is a useful research compound. Its molecular formula is C7H5Br2NO3 and its molecular weight is 310.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (DBPA) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of DBPA, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
DBPA is characterized by its dibrominated pyridine structure, which contributes to its biological properties. The compound's molecular formula is C_7H_4Br_2N_1O_3, and it features a pyridine ring with two bromine substituents at the 3 and 5 positions and a carboxylic acid group.
DBPA exhibits multiple biological activities, primarily through its interaction with various cellular pathways. Research indicates that it may modulate inflammatory responses by influencing cytokine production and signaling pathways.
- Anti-inflammatory Activity : DBPA has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
- Antimicrobial Properties : Preliminary studies suggest that DBPA possesses antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .
- Anticancer Potential : In vitro studies have demonstrated that DBPA can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of DBPA has been explored through various analogues to establish a structure-activity relationship. Key findings include:
- Bromination : The presence of bromine atoms significantly enhances the compound's potency against certain targets compared to non-brominated analogues.
- Functional Groups : Modifications to the carboxylic acid group affect solubility and bioavailability, impacting overall efficacy .
In Vitro Studies
A series of experiments were conducted using 3T3-L1 adipocytes to evaluate the effects of DBPA on cytokine secretion. The results indicated that DBPA treatment led to a significant increase in IL-6 production compared to untreated controls, suggesting an activation of inflammatory pathways .
In Vivo Studies
In animal models, DBPA was administered to evaluate its effects on obesity-related inflammation. Results showed that mice treated with DBPA exhibited reduced body weight gain and lower serum levels of inflammatory markers compared to control groups .
Data Summary
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | 3T3-L1 Adipocytes | Increased IL-6 secretion |
| In Vivo | Obese Mice | Reduced weight gain; lower inflammatory markers |
| Antimicrobial | Bacterial Strains | Effective against specific bacterial pathogens |
| Anticancer | Cancer Cell Lines | Induction of apoptosis via caspase activation |
Propiedades
IUPAC Name |
2-(3,5-dibromo-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJBPTTXRROHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















